molecular formula C16H36Se2Sn2 B14492183 Di-tert-butyl-lambda~2~-stannane--selenium (1/1) CAS No. 63163-40-6

Di-tert-butyl-lambda~2~-stannane--selenium (1/1)

Cat. No.: B14492183
CAS No.: 63163-40-6
M. Wt: 623.8 g/mol
InChI Key: GEAPBTBVSZNTJV-UHFFFAOYSA-N
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Description

Di-tert-butyl-lambda~2~-stannane–selenium (1/1) is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl-lambda~2~-stannane–selenium (1/1) typically involves the reaction of di-tert-butylstannane with selenium. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include di-tert-butylstannane and elemental selenium. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of Di-tert-butyl-lambda~2~-stannane–selenium (1/1) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial process may also include additional purification steps to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl-lambda~2~-stannane–selenium (1/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form lower oxidation state products.

    Substitution: The compound can undergo substitution reactions where one or more of its organic groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various organic reagents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce organotin oxides, while substitution reactions may yield a variety of organotin derivatives.

Scientific Research Applications

Di-tert-butyl-lambda~2~-stannane–selenium (1/1) has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and catalysis.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Di-tert-butyl-lambda~2~-stannane–selenium (1/1) involves its interaction with molecular targets and pathways in biological systems. The compound can interact with proteins, enzymes, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Di-tert-butyl-lambda~2~-stannane–selenium (1/1) include:

  • Di-tert-butyl-lambda~2~-stannane–tellurium (1/1)
  • Di-tert-butyl-lambda~2~-stannane–sulfur (1/1)

Uniqueness

Di-tert-butyl-lambda~2~-stannane–selenium (1/1) is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and tellurium analogs. The selenium atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

63163-40-6

Molecular Formula

C16H36Se2Sn2

Molecular Weight

623.8 g/mol

InChI

InChI=1S/4C4H9.2Se.2Sn/c4*1-4(2)3;;;;/h4*1-3H3;;;;

InChI Key

GEAPBTBVSZNTJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Sn]C(C)(C)C.CC(C)(C)[Sn]C(C)(C)C.[Se].[Se]

Origin of Product

United States

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